

Fmoc-Lys-AMC.HCl: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-Lys-AMC.HCl*

Cat. No.: *B8017278*

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For immediate reference, the CAS Number for **Fmoc-Lys-AMC.HCl** is 1345544-71-9.^{[1][2][3]}

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on **Fmoc-Lys-AMC.HCl**, a fluorogenic substrate pivotal for the study of proteases. As a Senior Application Scientist, the following sections will provide not just the fundamental data but also the experiential context necessary for the successful application of this reagent in a laboratory setting.

Core Compound Identity and Safety Profile

Fmoc-Lys-AMC.HCl, chemically known as (S)-(9H-fluoren-9-yl)methyl (6-amino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxohexan-2-yl)carbamate hydrochloride, is a specialized chemical reagent designed for the sensitive detection of protease activity.^[3] The presence of the 7-amino-4-methylcoumarin (AMC) group, a fluorescent reporter, is key to its function.

A Note on the Safety Data Sheet (SDS): As of the latest update of this guide, a specific Safety Data Sheet for **Fmoc-Lys-AMC.HCl** has not been made publicly available by most suppliers. However, based on the SDS of structurally similar compounds, such as N α -Fmoc-L-lysine hydrochloride, a general safety protocol can be established.^{[4][5]}

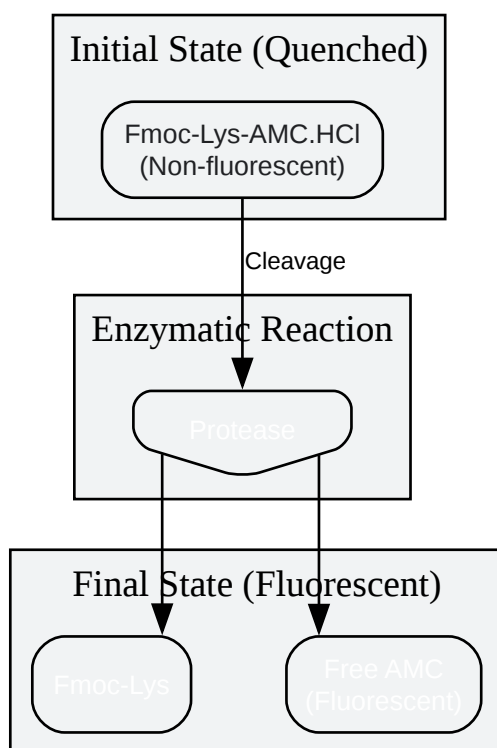
General Safety Precautions:

- Handling: Wear appropriate personal protective equipment (PPE), including gloves, eye protection (goggles), and a lab coat.[4] Avoid inhalation of dust by handling in a well-ventilated area or a fume hood.[4]
- Storage: Store in a cool, dry place, protected from light.[6] Recommended storage temperature is typically between 2-8°C.
- First Aid: In case of skin contact, wash thoroughly with soap and water.[4] For eye contact, rinse cautiously with water for several minutes.[4] If inhaled, move to fresh air.[4] If ingested, rinse mouth with water.[4] In all cases of significant exposure, seek medical attention.

Mechanism of Action: The Fluorogenic Response

The utility of **Fmoc-Lys-AMC.HCl** as a protease substrate lies in its clever molecular design. The AMC fluorophore is chemically linked to the lysine amino acid via an amide bond. In this conjugated state, the fluorescence of the AMC group is quenched.

Upon the introduction of a protease that recognizes and cleaves the peptide bond at the lysine residue, the AMC moiety is liberated. This free AMC is highly fluorescent, and its appearance can be monitored using a fluorometer. The rate of increase in fluorescence is directly proportional to the enzymatic activity of the protease.



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Caption: Enzymatic cleavage of **Fmoc-Lys-AMC.HCl** by a protease, leading to the release of the fluorescent AMC molecule.

Technical Data Summary

For ease of reference and experimental planning, the key quantitative data for **Fmoc-Lys-AMC.HCl** are summarized in the table below.

| Property | Value | Source |
|-----------------------|--|-----------|
| CAS Number | 1345544-71-9 | [1][2][3] |
| Molecular Formula | C ₃₁ H ₃₁ N ₃ O ₅ ·HCl | [2] |
| Molecular Weight | 562.1 g/mol | [2] |
| Purity (by HPLC) | ≥98.00% | [2] |
| Excitation Wavelength | 360-380 nm | [7] |
| Emission Wavelength | 440-460 nm | [7] |

Experimental Protocol: A Guideline for Protease Activity Assay

The following is a generalized, step-by-step methodology for a standard protease activity assay using **Fmoc-Lys-AMC.HCl**. It is crucial to note that this protocol should be optimized for the specific protease and experimental conditions in your laboratory.

A. Reagent Preparation

- **Assay Buffer:** Prepare an appropriate assay buffer for your protease of interest. A common starting point is 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.[7] Keep the buffer on ice.
- **Enzyme Solution:** Reconstitute or dilute your protease to a stock concentration in the assay buffer. Aliquot and store at -80°C for long-term use. For the assay, prepare a working dilution in cold assay buffer immediately before use. The optimal enzyme concentration needs to be determined empirically.
- **Substrate Stock Solution:** Dissolve **Fmoc-Lys-AMC.HCl** in sterile DMSO to create a stock solution, typically at a concentration of 10 mM.[7] Store this solution in aliquots at -20°C, protected from light.
- **AMC Standard Stock Solution:** To quantify the protease activity, a standard curve using free AMC is required. Dissolve AMC powder in DMSO to a concentration of 1 mM.[8]

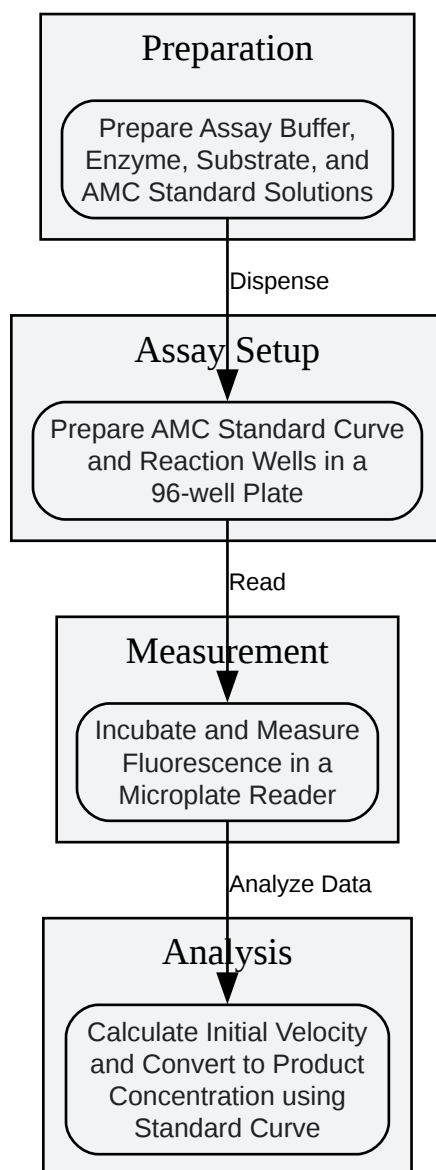
B. Assay Procedure (96-well Plate Format)

- AMC Standard Curve: In a black, flat-bottom 96-well plate, perform serial dilutions of the AMC standard stock solution in the assay buffer to generate a range of concentrations (e.g., 0 to 100 μM).^[7] The final volume in each well should be the same as your experimental wells (e.g., 100 μL).
- Reaction Setup:
 - Add the diluted enzyme solution to the wells.
 - For negative controls, add an equal volume of assay buffer without the enzyme.
 - To initiate the reaction, add the diluted **Fmoc-Lys-AMC.HCl** substrate solution to each well.
- Incubation and Measurement:
 - Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
 - Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.
 - Use an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.^[7]

C. Data Analysis

- Plot the relative fluorescence units (RFU) against time for each well.
- Determine the initial reaction velocity (V_0) from the linear portion of the curve.
- Subtract the V_0 of the negative control from the V_0 of the enzyme-containing wells.
- Use the AMC standard curve to convert the V_0 from RFU/min to the amount of product (AMC) formed per minute (e.g., pmol/min).

- Express the enzyme activity in appropriate units, such as pmol/min/ μ g of enzyme.



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Caption: A streamlined workflow for a protease activity assay using **Fmoc-Lys-AMC.HCl**.

Conclusion

Fmoc-Lys-AMC.HCl is a highly sensitive and valuable tool for the study of protease activity. Its straightforward fluorogenic mechanism allows for real-time monitoring of enzyme kinetics. While a specific SDS is not readily available, a robust safety protocol can be implemented

based on related compounds. By following the detailed experimental guidelines and understanding the underlying principles presented in this guide, researchers can confidently and effectively utilize **Fmoc-Lys-AMC.HCl** to advance their scientific investigations.

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